molecular formula C30H24Br2N6Ni B11790909 Tris(2,2'-bipyridine)nickel(II) bromide

Tris(2,2'-bipyridine)nickel(II) bromide

Cat. No.: B11790909
M. Wt: 687.1 g/mol
InChI Key: WHZGZTQCUNTYJR-UHFFFAOYSA-L
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Description

Overview of 2,2'-Bipyridine (B1663995) Ligands in Transition Metal Chemistry

Historical Development and Significance of 2,2'-Bipyridine in Metal Complex Design

The journey of 2,2'-bipyridine (bpy) in chemistry began in 1888 when Fritz Blau first reported its synthesis by the dry distillation of copper(II) pyridine-2-carboxylate. nih.govresearchgate.net Blau also noted its ability to form intensely colored complexes with metal ions, such as the vibrant red color produced with iron(II) sulfate. nih.gov This discovery marked the beginning of bpy's long and influential history as a premier ligand in coordination chemistry. nih.govresearchgate.net

Over the first half of the 20th century, bpy became one of the most widely used ligands for designing metal complexes. nih.gov Its bidentate nature, binding to metals through its two nitrogen atoms, allows it to form stable five-membered chelate rings. wisdomlib.orgwikipedia.org This stability and the predictable coordination behavior of bpy have been crucial for advancing the understanding of fundamental chemical principles, including the thermodynamics and kinetics of metal ion complexation, as well as the bonding, electrochemistry, and photophysics of coordination compounds. nih.gov The rigid, planar structure of the ligand also facilitates electron delocalization, leading to unique and often intense metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the characteristic optical properties of many of its complexes. wikipedia.org

General Principles of Nickel-Bipyridine Complex Coordination Architectures

Nickel(II), with its d⁸ electron configuration, forms a diverse array of complexes with 2,2'-bipyridine, showcasing various coordination geometries and spin states. acs.org The specific architecture is influenced by the stoichiometry and the nature of other ligands present.

When three bipyridine ligands coordinate to a single nickel(II) center, the resulting complex is the homoleptic tris-chelate cation, [Ni(bpy)₃]²⁺. wikipedia.org This species invariably adopts a six-coordinate octahedral geometry. wikipedia.org In this arrangement, the three bidentate ligands create a chiral, propeller-like structure around the central metal ion. wikipedia.org

With fewer than three bipyridine ligands, other ancillary ligands (like halides) complete the coordination sphere, leading to different geometries. For instance, complexes with the general formula [Ni(bpy)X₂] (where X is a halide) are typically four-coordinate. researchgate.net The geometry of these four-coordinate species can be either tetrahedral or square planar, which in turn dictates their magnetic properties. acs.orgacs.org For example, (2,2′-bipyridine)NiBr₂ is a four-coordinate complex. researchgate.net Ni(II)-bpy dihalide complexes often exist as a tetrahedral triplet ground state (paramagnetic, S=1), whereas Ni(II)-bpy aryl halide complexes tend to adopt a square planar geometry and a singlet ground state (diamagnetic, S=0). acs.org The interplay between these different potential geometries and spin states is fundamental to the reactivity of nickel-bipyridine complexes in catalytic cycles. acs.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H24Br2N6Ni

Molecular Weight

687.1 g/mol

IUPAC Name

nickel(2+);2-pyridin-2-ylpyridine;dibromide

InChI

InChI=1S/3C10H8N2.2BrH.Ni/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

WHZGZTQCUNTYJR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni+2].[Br-].[Br-]

Origin of Product

United States

Synthetic Methodologies for Tris 2,2 Bipyridine Nickel Ii Bromide and Analogous Systems

Synthetic Routes for Tris(2,2'-bipyridine)nickel(II) Complexes

The construction of the tris(2,2'-bipyridine)nickel(II) cation is typically straightforward, with variations in the choice of nickel salt and solvent. The introduction of the desired counterion, such as bromide, can be achieved either directly or through subsequent ion exchange reactions.

Direct Synthesis from Nickel(II) Salts and 2,2'-Bipyridine (B1663995) Ligands

The most common and direct method for the synthesis of tris(2,2'-bipyridine)nickel(II) complexes involves the reaction of a nickel(II) salt with three equivalents of the 2,2'-bipyridine (bpy) ligand. The reaction is typically carried out in a suitable solvent, often an aqueous or alcoholic solution, where the nickel salt and the bipyridine ligand are dissolved.

For instance, the preparation of the analogous Ni(bipy)32 complex is achieved through the direct interaction of the respective precursors in an aqueous solution. researchgate.net In this type of synthesis, the nickel(II) salt, such as nickel(II) nitrate (B79036) hexahydrate or nickel(II) chloride hexahydrate, is dissolved in water, and a stoichiometric amount of 2,2'-bipyridine is added. researchgate.netresearchgate.net The resulting mixture produces the cationic complex [Ni(bipy)3]2+, which can then be isolated with its counterions. researchgate.net The formation of the light-pink cationic complex is often visually apparent upon mixing the light-green nickel(II) solution with the colorless bipyridine solution. researchgate.net

The general reaction can be represented as:

NiX₂ + 3 bpy → [Ni(bpy)₃]X₂ (where X is the anion from the nickel salt)

This direct approach is widely applicable for various nickel(II) salts, including chlorides, nitrates, and sulfates, to form the corresponding tris-chelated nickel(II) complexes. researchgate.netresearchgate.net

Strategies for Introducing Bromide Counterions in Tris(2,2'-bipyridine)nickel(II) Systems

While direct synthesis using nickel(II) bromide would be the most straightforward route to obtain tris(2,2'-bipyridine)nickel(II) bromide, in many cases, the synthesis may start from a more common or soluble nickel salt like nickel(II) chloride or nickel(II) nitrate. In such instances, a subsequent step is required to introduce the bromide counterions. This is typically achieved through a salt metathesis or anion exchange reaction.

The general principle of this method involves preparing the tris(2,2'-bipyridine)nickel(II) complex with a different anion, for example, chloride, to form [Ni(bpy)₃]Cl₂. This water-soluble complex is then treated with a salt containing the desired bromide anion, such as potassium bromide (KBr) or sodium bromide (NaBr). The selection of the bromide salt is often guided by the solubility properties of the resulting salts. If the target this compound is less soluble in the reaction solvent than the starting chloride salt and the byproduct (e.g., KCl), it will precipitate out of the solution, driving the reaction to completion.

The metathesis reaction can be represented as:

[Ni(bpy)₃]Cl₂(aq) + 2 KBr(aq) → [Ni(bpy)₃]Br₂(s) + 2 KCl(aq)

Alternatively, if the solubility differences are not favorable for precipitation, the exchange can be performed in a solution, followed by selective crystallization of the desired bromide complex. This strategy provides a versatile route to a wide range of tris(2,2'-bipyridine)nickel(II) salts with various counterions, allowing for the fine-tuning of the complex's properties.

Synthesis of Substituted 2,2'-Bipyridine Ligands for Nickel Complexation

The properties and reactivity of tris(2,2'-bipyridine)nickel(II) complexes can be significantly altered by modifying the bipyridine ligands. Therefore, the synthesis of substituted bipyridines is a crucial aspect of developing tailored nickel complexes.

Facile Synthetic Approaches for Symmetrical and Unsymmetrical Bipyridines

A notable advancement in the synthesis of 2,2'-bipyridine ligands is the use of nickel-catalyzed reductive couplings of 2-halopyridines. This method provides a facile and efficient route to both symmetrical and unsymmetrical 2,2'-bipyridines. The reaction is effectively catalyzed by simple nickel salts, such as NiCl₂·6H₂O, without the need for external phosphine (B1218219) ligands.

In a typical procedure for symmetrical 2,2'-bipyridines, a 2-halopyridine is treated with a catalytic amount of NiCl₂·6H₂O and a reducing agent like zinc dust in a solvent such as DMF. For the synthesis of unsymmetrical 2,2'-bipyridines, a cross-coupling reaction between two different 2-halopyridines is performed. The reaction's success is attributed to the in situ formation of a Ni-bpy complex which catalyzes the coupling.

Entry2-Halopyridine 12-Halopyridine 2ProductYield (%)
12-bromopyridine2-bromopyridine2,2'-bipyridine95
22-bromo-6-methylpyridine2-bromo-6-methylpyridine6,6'-dimethyl-2,2'-bipyridine92
32-bromopyridine2-chloro-5-(trifluoromethyl)pyridine5-(trifluoromethyl)-2,2'-bipyridine78

This table presents illustrative data on the synthesis of symmetrical and unsymmetrical bipyridines.

Design of Flexidentate Bipyridine Derivatives

To modulate the coordination environment around the nickel center, flexidentate bipyridine ligands have been designed and synthesized. These ligands can change their denticity, or the number of coordinating atoms, in response to the chemical environment. An example of this is the synthesis of a 2,2'-bipyridine derivative with an appended aza-crown ether macrocycle.

These ligands are capable of flexidentate binding to nickel, with the denticity of the bipyridine-aza-crown ether ligand changing, for instance, from κ⁴ to κ⁶ upon the abstraction of chloride ligands. This flexibility allows for the synthesis of a series of nickel complexes with varying charges, from neutral to dicationic. The design of such ligands opens up possibilities for creating nickel complexes with tunable electronic and steric properties, which could be beneficial in the rational design of redox-active catalysts.

In Situ Generation and Isolation of Catalytically Relevant Nickel-Bipyridine Intermediates

In many nickel-catalyzed reactions, the active catalytic species are low-valent nickel-bipyridine complexes, such as Ni(I) or Ni(0) intermediates. Understanding the generation and reactivity of these species is crucial for elucidating reaction mechanisms and developing more efficient catalysts.

Recent research has focused on both the in situ generation and the isolation of these transient intermediates. While the in situ generation of monomeric (t-Bubpy)Ni(I) species has provided insights into their reactivity, stoichiometric synthesis and isolation of these complexes are more advantageous for detailed mechanistic studies and catalyst design.

An oxidative approach using tribromide salts has been developed for the generation of a well-defined Ni(I) precursor, [NiI(COD)Br]₂, which can then be used to synthesize various Ni(I)-Br complexes with bipyridine ligands through ligand displacement. This methodology has enabled the synthesis and characterization of previously inaccessible monomeric (t-Bubpy)Ni(I) complexes. These well-defined complexes are reactive towards aryl halides, allowing for detailed investigations into their electronic structure and stoichiometric reactivity.

PrecursorReagentProductSignificance
Ni(COD)₂ / t-BubpyTetrabutylammonium tribromide (TBATB)[NiI(COD)Br]₂A tractable precursor to a variety of Ni(I)-Br complexes.
[NiI(COD)Br]₂t-BubpyMonomeric (t-Bubpy)Ni(I) complexEnables detailed mechanistic studies of catalytically relevant species.

This table summarizes the synthesis of key Ni(I)-bipyridine intermediates.

The ability to isolate and study these catalytically relevant nickel-bipyridine intermediates provides a deeper understanding of their role in catalytic cycles and paves the way for the development of novel and more effective nickel-based catalytic systems.

Advanced Spectroscopic Characterization of Tris 2,2 Bipyridine Nickel Ii Bromide and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing both absorption and emission techniques, is a powerful tool for probing the electronic transitions and subsequent decay pathways in transition metal complexes.

Ultrafast transient absorption (TA) spectroscopy has been instrumental in elucidating the complex excited-state dynamics of nickel-bipyridine complexes. ucla.edunih.gov Upon photoexcitation, these complexes typically exhibit a cascade of events involving different electronic states.

Initial excitation often populates a metal-to-ligand charge transfer (MLCT) state, which can be very short-lived. ucla.edu TA studies have shown that this initial MLCT state often decays rapidly, on the picosecond timescale, to a longer-lived triplet d-d excited state (³dd). ucla.edunih.gov For instance, in a prototypical nickel-bipyridine photocatalyst, (dtbbpy)Ni(o-tol)Cl, a long-lived excited state with a lifetime of approximately 5 nanoseconds was identified as a tetrahedral ³dd state. nih.govnih.govacs.org The lifetimes of these excited states can be influenced by factors such as the solvent environment and the specific substituents on the bipyridine ligands. ucla.edu For example, the excited state lifetimes of Ni(I)-bipyridine halide complexes, which are key intermediates in photoredox catalysis, have been measured to be in the range of 10-30 picoseconds. nih.gov

The dynamics of these excited states are crucial for understanding the mechanisms of nickel-catalyzed photoredox reactions, as the nature and lifetime of the excited state dictate its potential to engage in subsequent chemical transformations. ucla.eduacs.org

The steady-state UV-Vis-NIR absorption spectrum of tris(2,2'-bipyridine)nickel(II) bromide and its derivatives is characterized by several distinct electronic transitions. These transitions provide a fingerprint of the complex's electronic structure. The spectra typically exhibit intense bands in the ultraviolet (UV) region and weaker bands in the visible and near-infrared (NIR) regions.

The high-intensity bands in the UV region are generally assigned to π→π* intraligand transitions within the 2,2'-bipyridine (B1663995) ligands. researchgate.net In addition, metal-to-ligand charge transfer (MLCT) bands can also be observed, often in the visible region. researchgate.net

The weaker absorption bands in the visible and NIR regions are characteristic of d-d electronic transitions within the nickel(II) ion. For an octahedral Ni(II) complex like [Ni(bpy)₃]²⁺, three spin-allowed d-d transitions are expected: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). researchgate.netijsdr.org The positions of these bands are sensitive to the ligand field strength. For Ni(bipy)₃₂·6H₂O, the first two ligand field bands were observed around 14,200 cm⁻¹ and 18,650 cm⁻¹, corresponding to the ³A₂g→³T₂g and ³A₂g→³T₁g(F) transitions, respectively. researchgate.net The third, higher-energy band is often obscured by more intense charge transfer bands. researchgate.net

The following table summarizes typical electronic transitions observed in tris(2,2'-bipyridine)nickel(II) complexes:

Transition TypeTypical Wavenumber (cm⁻¹)RegionRelative Intensity
³A₂g → ³T₂g~14,200Near-InfraredWeak
³A₂g → ³T₁g(F)~18,650VisibleWeak
π→π* (intraligand)> 26,500UltravioletStrong
Charge Transfer (MLCT)~31,050UltravioletStrong

Note: The exact positions of the absorption bands can vary depending on the counter-ion, solvent, and substituents on the bipyridine ligands.

While many transition metal complexes with polypyridyl ligands are known for their luminescent properties, tris(2,2'-bipyridine)nickel(II) complexes are generally considered to be non-luminescent or very weakly luminescent at room temperature. This is attributed to the presence of low-lying d-d excited states that provide efficient non-radiative decay pathways from the emissive MLCT state. unige.ch

However, luminescence has been observed in some nickel(II) complexes with substituted bipyridine ligands. For instance, the complex [Ni(5,5′-dmbipy)₂Cl₂]·3H₂O, where 5,5'-dmbipy is 5,5′-dimethyl-2,2′-bipyridine, has been reported to exhibit luminescent properties. researchgate.net The emission spectrum of this complex, when excited at 315 nm, shows a significant shift compared to the free ligand, indicating that the emission originates from the complex itself. researchgate.net The study of such derivatives provides insight into how ligand modifications can influence the photophysical properties and potentially open up emissive channels by altering the relative energies of the MLCT and d-d states.

Vibrational Spectroscopy

Vibrational spectroscopy is a key technique for probing the molecular structure and bonding within a complex.

Infrared (IR) spectroscopy is a valuable tool for confirming the coordination of the 2,2'-bipyridine ligands to the nickel(II) center. The vibrational modes of the free bipyridine ligand are altered upon complexation. escholarship.org Specifically, the C=N and C=C stretching vibrations of the pyridine (B92270) rings, which appear in the 1400-1600 cm⁻¹ region of the IR spectrum, often shift to higher frequencies upon coordination to the metal ion. researchgate.net This shift is indicative of the change in the electron distribution within the ligand upon formation of the metal-ligand bond.

Furthermore, new vibrational bands can appear in the far-infrared region of the spectrum, which are attributed to the Ni-N stretching vibrations. researchgate.net These bands provide direct evidence of the coordination between the nickel ion and the nitrogen atoms of the bipyridine ligands. The IR spectrum can also be used to identify the presence of counter-ions and solvent molecules in the crystal lattice. researchgate.net Computational studies have also shown that changes in the spin state of the metal can influence the vibrational spectra of the complexes, not only in the low-frequency metal-ligand region but also in the mid-IR range where ligand vibrations are active. rsc.org

Magnetic Resonance Spectroscopy

Magnetic resonance techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), provide detailed information about the electronic and magnetic properties of nickel-bipyridine complexes.

For paramagnetic Ni(II) complexes like this compound, the presence of unpaired electrons leads to large isotropic shifts in the ¹H NMR spectrum. cdnsciencepub.com These shifts can be used to probe the magnetic properties of the complex and the distribution of unpaired electron spin density onto the ligand framework. The study of methyl-substituted bipyridine complexes has shown that the chemical shifts are consistent for each particular proton, and stereoisomers can be identified in complexes with unsymmetrical ligands. cdnsciencepub.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons. While Ni(II) in an octahedral environment is often EPR-silent, EPR is particularly useful for characterizing derivatives of tris(2,2'-bipyridine)nickel(II) that are paramagnetic, such as Ni(I) species. nih.govacs.orgnih.gov Photochemically or electrochemically generated Ni(I)-bipyridine halide complexes exhibit characteristic EPR signals. nih.gov For example, a solid-state EPR spectrum of a Ni(I) complex showed a rhombic signal with g-values of gₓ = 2.053, gᵧ = 2.123, and g₂ = 2.262, which are consistent with a single unpaired electron in a d-orbital. nih.govacs.org These EPR studies are crucial for identifying and characterizing reactive intermediates in catalytic cycles.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Nickel Species (e.g., Ni(I))

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying species with unpaired electrons, such as the d⁹ nickel(I) ion. Ni(I) complexes, often derived from the reduction of Ni(II) precursors like this compound, are key intermediates in various catalytic cycles. researchgate.net EPR studies provide detailed insights into the electronic structure and coordination environment of these transient or stable paramagnetic species.

Typically, Ni(I)-bipyridine complexes exhibit rhombic or axial EPR signals in frozen solutions, characteristic of S = 1/2 Ni(I) species. nih.govresearchgate.net The g-values obtained from these spectra are indicative of the electronic environment of the nickel center. For instance, continuous-wave EPR spectra of monomeric (bpy)Ni(I)(halide) complexes yield average g-values (gₐᵥ₉) in the range of 2.12–2.26. nih.govnih.gov The observed g-tensor values are consistent with a single unpaired electron residing primarily in the Ni(I) 3d(x²-y²) orbital. nih.gov

The EPR spectra of these complexes can be influenced by factors such as ligand substitution and the nature of the halide. nih.gov For example, studies on photogenerated Ni(I)–bpy halide complexes have shown that while changes in the halide from chloride to iodide cause moderate shifts, variations in the bipyridine ligand lead to more significant changes in electronic properties. nih.gov The spectra are often consistent with monomeric d⁹ Ni(I) complexes, which are crucial for reactivity, as dimeric species can be inert towards substrates like aryl halides. nih.gov

Detailed research findings from EPR studies on various Ni(I)-bipyridine complexes are summarized below.

Complex/Speciesg-valuesObservations
Monomeric (bpy/phen)Ni(I)(halide) complexesgₐᵥ₉ = 2.19–2.24General range for well-defined monomeric species. nih.gov
(CO₂Etbpy)(P(t-Bu)₃)Ni(I)Brgₐᵥ₉ = 2.261Rhombic signal with no resolved hyperfine splitting. nih.gov
Photogenerated Ni(I)(ᵗ⁻ᴮᵘbpy)Cl (1-Cl)gᵢₛₒ = ~2.12–2.19; gₓ = ~2.04–2.17, gᵧ = ~2.07–2.20, g𝓏 = ~2.22–2.37Signal characteristic of an S = 1/2 Ni(I) species. nih.gov
Ni(I) species from reduction of a pyridinophane complexgₓ = 2.241, gᵧ = 2.113, g𝓏 = 2.049Rhombic EPR spectrum suggesting a metal-based radical. researchgate.net
Solid-state Ni(I)-bpy halide speciesgₐᵥ₉ = 2.146; gₓ = 2.053, gᵧ = 2.123, g𝓏 = 2.262Broadened rhombic signal at 5 K. nih.gov

These EPR data are instrumental in confirming the generation of Ni(I) species and elucidating the structural features that govern their reactivity in catalytic processes. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Paramagnetic Nickel(II) Complexes: Isotropic Shifts

While NMR spectroscopy is conventionally used for diamagnetic molecules, it can be applied to paramagnetic complexes like Tris(2,2'-bipyridine)nickel(II). The presence of unpaired electrons in the high-spin Ni(II) center (a d⁸ ion in an octahedral field) causes significant shifts and broadening of the NMR signals of the ligand protons. cdnsciencepub.comresearchgate.net The observed shift, known as the isotropic shift, is the sum of the contact shift and the pseudocontact (or dipolar) shift.

For octahedral Ni(II) complexes with a ³A₂₉ ground state, the magnetic susceptibility is largely isotropic. cdnsciencepub.com Consequently, the contribution of the dipolar shift is often considered negligible, and the isotropic shifts are attributed almost entirely to the Fermi contact interaction. cdnsciencepub.com This contact shift arises from the delocalization of unpaired electron spin density from the metal ion onto the nuclei of the ligand. The magnitude and direction (upfield or downfield) of the contact shift for a particular proton are proportional to the spin density at that nucleus. cdnsciencepub.com

The ¹H NMR spectra of Tris(2,2'-bipyridine)nickel(II) complexes show resonances that are significantly shifted from their positions in the free, diamagnetic ligand. cdnsciencepub.comacs.org The study of these isotropic shifts provides valuable information about the mechanisms of spin delocalization from the nickel(II) ion to the bipyridine ligands. acs.org Research indicates that both σ- and π-mechanisms can contribute to this spin transfer. cdnsciencepub.com

The isotropic shifts for the protons of the 2,2'-bipyridine ligand in the nickel(II) complex have been measured experimentally. These shifts are determined by subtracting the chemical shifts of the free ligand from the observed shifts of the paramagnetic complex. cdnsciencepub.com

Proton PositionIsotropic Shift (ppm)
3,3'-13.17
4,4'+16.00
5,5'+5.58
6,6'-103.50
Shifts are relative to the free ligand in the same solvent. Data sourced from studies on tris(2,2'-bipyridine)nickel(II) complexes. cdnsciencepub.com

The large downfield shift of the 6,6'-protons (closest to the metal center) and the alternating pattern of upfield and downfield shifts for the other protons provide a detailed map of the spin density distribution across the ligand framework. cdnsciencepub.com Analysis of these shifts, often aided by theoretical calculations, helps to elucidate the electronic structure and metal-ligand interactions in these classic coordination complexes. cdnsciencepub.comacs.org

Structural Elucidation and Solid State Chemistry of Tris 2,2 Bipyridine Nickel Ii Bromide Systems

X-ray Crystallography of Tris(2,2'-bipyridine)nickel(II) Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. Both single-crystal and powder diffraction techniques are employed to gain a comprehensive understanding of tris(2,2'-bipyridine)nickel(II) systems.

Single-Crystal X-ray Diffraction for Coordination Geometry and Bond Lengths

The [Ni(bpy)₃]²⁺ cation features a central nickel(II) ion coordinated by six nitrogen atoms from three bidentate 2,2'-bipyridine (B1663995) ligands. iucr.org This arrangement results in a distorted octahedral coordination geometry. iucr.orgresearchgate.net The distortion arises from the geometric constraints of the chelating bipyridine ligands, which have a relatively small "bite angle." The N-Ni-N angle for each individual bipyridine ligand is typically around 79°, a significant deviation from the ideal 90° angle in a perfect octahedron. iucr.org

The Ni-N bond lengths in these complexes are typically in the range of 2.07 Å to 2.09 Å. iucr.orgnih.gov These values are consistent with a high-spin d⁸ Ni(II) center in an octahedral environment. The three bipyridine ligands adopt a propeller-like arrangement around the central metal ion, resulting in a chiral complex that can exist as either Δ or Λ enantiomers. In the solid state, these complexes often crystallize as a racemic mixture. nih.gov

Selected Bond Distances and Angles for the [Ni(bpy)₃]²⁺ Cation (Data from Perchlorate Analogue)
ParameterValueReference
Ni—N1 Bond Length (Å)2.091 (4) iucr.org
Ni—N2 Bond Length (Å)2.086 (4) iucr.org
Ni—N3 Bond Length (Å)2.071 (4) iucr.org
N1—Ni—N2 Angle (°)79.1 (2) iucr.org
N3—Ni—N3' Angle (°)78.6 (1) iucr.org

Powder X-ray Diffraction Analysis for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk purity and crystalline phase of a synthesized material. Unlike SC-XRD, which analyzes a single crystal, PXRD provides an diffraction pattern averaged over a large number of randomly oriented crystallites.

For tris(2,2'-bipyridine)nickel(II) bromide, PXRD would be used to confirm that the synthesized powder corresponds to the desired crystal structure and to identify any crystalline impurities. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase.

In cases where single crystals are difficult to obtain, PXRD data can be used for structure determination and refinement using methods like Rietveld or Le Bail refinement. For example, in the analysis of the related compound tris(2,2'-bipyridine)nickel(II) trifluoroacetate, the powder diffractogram was refined using the Le Bail method. ugm.ac.idresearchgate.net This analysis confirmed the material crystallized in a monoclinic system with a P2₁/M space group and allowed for the determination of the unit cell parameters. ugm.ac.idresearchgate.net This method is crucial for confirming the phase purity of the bulk sample and ensuring that the properties measured are representative of the compound. ugm.ac.idresearchgate.net

Supramolecular Interactions in Solid-State Tris(2,2'-bipyridine)metal Complexes

Halide-Cation Interactions: C-H…X Hydrogen Bonding Motifs

In the crystal lattice of tris(2,2'-bipyridine)metal halides, the anions are not merely space-fillers but active participants in directing the crystal packing through numerous weak hydrogen bonds. A recurring and dominant structural motif involves the formation of multiple C–H···X (where X is a halide) interactions between the bromide anions and the hydrogen atoms of the bipyridine ligands. researchgate.net

Specifically, analysis of related structures in the Cambridge Structural Database reveals a common pattern where a single halide ion is "embraced" by six surrounding [M(bpy)₃]ⁿ⁺ cations. researchgate.net This embrace is characterized by the formation of up to twelve short C–H···Br contacts. The hydrogen atoms most intimately involved are those at the 3 and 3' positions of the bipyridine rings, which are directed into the cavities occupied by the anions. researchgate.net These interactions, though individually weak, are collectively significant and act as the primary organizational force between the cationic complexes and the bromide counterions.

Influence of Counterions on Crystal Packing and Extended Structures

The choice of counterion has a profound effect on the crystal packing and can lead to the formation of different structural archetypes. researchgate.netnih.govchemrxiv.orgchemrxiv.org In [M(bpy)₃]ⁿ⁺ halide systems, the anions can be located either within layers formed by the cations or between these layers. researchgate.net

When bromide ions are located within a sheet of cations, they typically occupy cavities created by a hexagonal arrangement of six homochiral (all Δ or all Λ) [Ni(bpy)₃]²⁺ complexes. mdpi.com This arrangement is stabilized by the extensive C–H···Br hydrogen bonding network described previously. When the anions are located between the layers of cations, a different set of C-H donors (often involving hydrogens at the 5 and 6 positions of the bipyridine ring) may be involved in the interaction. researchgate.net The size, shape, and charge-distributing ability of the counterion are critical factors. The moderately sized and spherical bromide ion is particularly well-suited to participate in the highly directional C-H···X hydrogen bonding that defines these packing motifs, leading to well-ordered and stable crystalline lattices.

Photophysical and Photochemical Mechanisms of Nickel Bipyridine Complexes

Excited State Relaxation Dynamics in Ni(I)–Bipyridine Halide Complexes

Nickel(I)-bipyridine halide complexes are key intermediates in many nickel-catalyzed photoredox cross-coupling reactions. nih.govacs.orgnih.gov They are often generated in situ from Ni(II) precursors and are themselves photoactive, absorbing a significant amount of light at wavelengths used in these reactions. nih.govacs.orgnih.gov Understanding the relaxation dynamics of their excited states is essential for elucidating catalytic mechanisms.

Upon photoexcitation, Ni(I)–bipyridine halide complexes form Ni(I)-to-bipyridine metal-to-ligand charge transfer (MLCT) excited states. nih.govacs.orgnih.gov Ultrafast transient absorption spectroscopy has been employed to study a range of photogenerated Ni(I)(Rbpy)X species (where R represents substituents on the bipyridine ligand and X is a halide). nih.govacs.org These studies reveal that the 2MLCT excited states have lifetimes typically ranging from approximately 10 to 30 picoseconds (ps). nih.govacs.orgnih.gov While relatively long for first-row transition metal complexes, these lifetimes are generally too short to permit diffusion-controlled bimolecular reactions from the excited state. nih.govnih.gov The specific lifetime is influenced by the electronic properties of the substituents on the bipyridine ligand. nih.govacs.org

Table 1: Excited State Lifetimes of Selected Ni(I)-Bipyridine Halide Complexes
Complex (General Formula)2MLCT Lifetime (ps)
Ni(I)(Rbpy)X~10 - 30

The relaxation dynamics of the MLCT excited states in Ni(I)–bipyridine halide complexes are effectively described by vibronic Marcus theory. nih.govacs.orgnih.gov This theory explains the rate of electron transfer reactions by considering the reorganization energy of the molecule and its solvent shell. wikipedia.org In the context of these nickel complexes, the deactivation of the excited state is a non-radiative process. The rate of this deactivation is influenced by simple electronic modifications to the bipyridine ligands, which can shift the relaxation dynamics between the Marcus normal and inverted regions. nih.govacs.orgnih.gov

The deactivation of the excited state is a rapid, multi-step process. nih.govacs.org Following initial photoexcitation, the complex undergoes relaxation through several photophysical pathways. These include internal conversion through various MLCT manifolds, a process where the molecule transitions between electronic states of the same multiplicity without photon emission. nih.govacs.org This is accompanied by vibrational cooling, where excess vibrational energy is dissipated to the surrounding solvent molecules, and solvation effects, where the solvent shell reorganizes around the excited molecule. nih.govacs.org These processes are observed spectroscopically as shifts in the transient absorption peaks and spectral broadening. nih.govacs.org

Light-Induced Bond Homolysis in Nickel(II)-Bipyridine Aryl Halide Complexes

A critical photochemical process for Ni(II)-bipyridine aryl halide complexes is the light-induced homolytic cleavage of the Ni(II)-C(aryl) bond. nih.govacs.orgchemrxiv.org This bond rupture is a key step for initiating Ni(I)/Ni(III) catalytic cycles, which are central to many cross-coupling reactions. nih.govacs.orgchemrxiv.org

Direct irradiation of Ni(II)–bipyridine aryl halide complexes can lead to the homolytic cleavage of the Ni(II)–C(aryl) bond. nih.govdigitellinc.com This process generates an aryl radical and a three-coordinate Ni(I) species. nih.govnih.gov The mechanism is believed to involve excitation to MLCT states, which then populate repulsive triplet excited states featuring significant aryl-to-Ni ligand-to-metal charge transfer (LMCT) character, leading to bond rupture. nih.govacs.orgnih.gov This photochemical generation of reactive Ni(I) intermediates provides an entry point into catalytic cycles without the need for an external photosensitizer. nih.govdigitellinc.com

The efficiency of the Ni(II)–C(aryl) bond homolysis is highly dependent on the electronic structure of the complex, which can be systematically modified by changing substituents on both the bipyridine and aryl ligands. nih.govacs.org The photochemical homolysis rate constants have been shown to span two orders of magnitude and correlate linearly with the Hammett parameters of these substituents. nih.govacs.orgnih.gov Specifically, increasing the electron-withdrawing character of the bipyridine substituents accelerates the rate of photolysis. nih.gov This correlation provides a rational basis for designing more efficient photocatalysts. nih.gov Furthermore, the process is dependent on the excitation energy, with studies showing a minimum energy threshold required for efficient bond cleavage, corresponding to approximately 525 nm (~55 kcal mol−1). nih.govacs.orgchemrxiv.org

Table 2: Correlation of Homolysis Rate with Ligand Electronic Properties
Ligand ModificationHammett Parameter (σ) EffectEffect on Homolysis Rate
More Electron-Withdrawing Bipyridine SubstituentsPositive ρ value (~1.4)Accelerated Rate
More Electron-Donating Aryl SubstituentsNegative ρ value (~-2.6)Accelerated Rate

Role of Repulsive Triplet Excited-State Potential Energy Surfaces (PESs)

The photochemical reactivity of nickel-bipyridine complexes is intrinsically linked to the nature of their excited-state potential energy surfaces (PESs). Upon photoexcitation, these complexes can populate metal-centered (MC) triplet excited states, specifically of a d-d nature (3dd). These triplet states are often characterized by a repulsive PES along a metal-ligand coordinate, which can lead to bond dissociation.

In the context of nickel(II)-bipyridine aryl halide complexes, which serve as valuable models for understanding the photochemistry of tris(bipyridine) systems, excitation into metal-to-ligand charge-transfer (MLCT) bands is followed by rapid relaxation to a long-lived triplet excited state. nih.gov Experimental evidence from transient X-ray absorption spectroscopy has identified this long-lived state (with a lifetime of approximately 5 ns) as a tetrahedral metal-centered triplet state (a 3dd state). nih.govchemrxiv.org This tetrahedral geometry is a significant distortion from the typical square planar or octahedral ground-state geometry of nickel(II) complexes.

The population of this 3dd state is crucial for the observed photochemistry. This excited state can feature a repulsive PES, particularly along the Ni-C(aryl) bond axis in relevant photocatalytic intermediates. nih.gov This repulsion arises from the population of a σ-antibonding orbital, which weakens the metal-ligand bond and can lead to its homolytic cleavage. nih.govucla.edu This process generates a Ni(I)-bipyridine species and an aryl radical. ucla.edu The mechanism is understood to involve a critical aryl-to-Ni ligand-to-metal charge-transfer (LMCT) character in the triplet excited state, which directly leads to bond rupture. nih.gov

Structural Control over Photophysical Properties and Reactivity

Effects of Bipyridine Substituents on Excited State Lifetimes and Deactivation Mechanisms

The electronic properties of the bipyridine ligands, modulated by the introduction of various substituents, play a critical role in determining the excited-state lifetimes and deactivation pathways of nickel(II)-bipyridine complexes. Both electron-donating and electron-withdrawing groups on the bipyridine rings can significantly influence the energies of the MLCT and MC excited states, thereby affecting the rates of radiative and non-radiative decay.

In a study of Ni(II)-bipyridine aryl halide complexes, it was observed that the excited-state lifetimes are sensitive to the electronic nature of the substituents on the bipyridine ligand. Generally, the initial MLCT state decays rapidly to a longer-lived 3dd state. ucla.edu The rate of this process and the lifetime of the subsequent excited state are influenced by the ligand's electronic properties.

Excited-State Lifetimes of Substituted Ni(II)-Bipyridine Aryl Halide Complexes

Bipyridine Substituent (R)ComplexExcited-State Lifetime (τ) in Benzene (ns)Excited-State Lifetime (τ) in THF (ns)
4,4'-di-tert-butylNi(t-Bu-bpy)(o-Tol)Cl4.07.8
4,4'-dimethoxyNi(MeO-bpy)(o-Tol)Cl3.05.5
UnsubstitutedNi(bpy)(o-Tol)Cl2.84.5
4,4'-bis(methoxycarbonyl)Ni(MeOOC-bpy)(o-Tol)Cl0.80.8

Data synthesized from research on Ni(II)-bipyridine aryl halide complexes, which serve as models to understand the principles applicable to tris(bipyridine)nickel(II) systems. ucla.edu

The data indicate that electron-donating groups (like tert-butyl and methoxy) lead to longer excited-state lifetimes compared to electron-withdrawing groups (like methoxycarbonyl). This can be rationalized by the "energy gap law," where a smaller energy gap between the excited state and the ground state, often seen with electron-withdrawing groups that lower the MLCT energy, leads to faster non-radiative decay.

Impact of Steric Constraints (e.g., Tethered Ligands) on Excited State Relaxation Pathways

Introducing steric constraints into the ligand framework of nickel-bipyridine complexes can significantly alter their excited-state relaxation pathways. Covalently tethering ligands can restrict the geometric distortions that often facilitate non-radiative decay, thereby influencing the lifetime and reactivity of the excited state.

A study investigating a structurally constrained Ni(II)-bipyridine aryl halide complex, where the aryl and bipyridine ligands are covalently tethered, revealed a dramatic influence on the excited-state relaxation pathway compared to its unconstrained analogue. acs.org Upon photoexcitation, the tethered complex exhibited a reversible Ni(II)–C(aryl) bond homolysis, forming a [Ni(I)···C(aryl)•] radical pair. acs.org The structural constraint imposed by the tether prevents the rapid separation of the radical pair, favoring recombination back to the ground state.

This contrasts with unconstrained complexes where the photogenerated radicals can more readily diffuse apart, leading to permanent photochemical change. The tethered design, therefore, renders the complex photochemically stable while still allowing for a photoinduced equilibrium that can be harnessed for reactivity if a suitable substrate is present to trap the transiently formed Ni(I) species or aryl radical. acs.org

The following table provides a conceptual comparison of the photophysical outcomes for structurally constrained versus unconstrained nickel-bipyridine complexes.

Impact of Steric Constraints on Photophysical Properties of Ni(II)-Bipyridine Complexes

PropertyUnconstrained ComplexStructurally Constrained (Tethered) Complex
Excited-State Relaxation PathwayIrreversible Ni-C bond homolysis, formation of separated radical species.Reversible Ni-C bond homolysis, formation of a caged radical pair. acs.org
Photochemical StabilityCan undergo permanent photochemical decomposition.Generally more photochemically stable due to favored recombination. acs.org
Potential ReactivityActs as a source of free radicals for subsequent reactions.Can act as a stable reservoir of a reactive Ni(I) intermediate upon introduction of a trapping agent. acs.org

These findings highlight that the introduction of steric constraints, such as tethering ligands, is a powerful strategy for controlling the excited-state relaxation pathways and, consequently, the photochemical reactivity of nickel-bipyridine complexes.

Electrochemical Behavior and Redox Chemistry of Tris 2,2 Bipyridine Nickel Ii Bromide Systems

Cyclic Voltammetry Studies of Nickel-Bipyridine Complexes

Cyclic voltammetry (CV) is a powerful tool for probing the redox behavior of nickel-bipyridine complexes. It allows for the characterization of reduction and oxidation potentials, the identification of electron transfer steps, and the observation of chemical reactions coupled to electron transfer.

Cyclic voltammetry studies reveal that nickel-bipyridine complexes undergo multiple, sequential electron transfer processes. For instance, the electroreduction of [Ni(Mebpy)₃]²⁺ (where Mebpy is 4,4'-dimethyl-2,2'-bipyridine) in dimethylformamide shows two distinct one-electron reductions occurring at closely spaced potentials: E⁰'₁ = -1.06 V and E⁰'₂ = -1.15 V versus a silver/silver chloride (Ag/AgCl) reference electrode. chemrxiv.org Similarly, an organic redox flow battery utilizing tris(2,2'-bipyridine)nickel(II) demonstrated a two-electron process related to the Ni(II)/Ni(0) couple at -1.66 V (vs. Ag/Ag⁺). sci-hub.st

The nature of the ligands and the coordination geometry significantly influence these redox potentials. For many Ni(II)-bipyridine aryl halide complexes, the first reduction event is centered on the bipyridine ligand rather than the nickel atom. nih.gov This is because the strong σ* overlap of the nickel 3d(x²-y²) orbital raises its energy above the bipyridine π* orbital, making the ligand's lowest unoccupied molecular orbital (LUMO) the recipient of the first electron. nih.gov In contrast, for a Ni(II)-bipyridine dihalide complex, the first reduction is a metal-based and irreversible event occurring at a less negative potential of approximately -1.3 V vs SCE. nih.gov

The electronic properties of the bipyridine ligand can be tuned to adjust the redox potentials. The introduction of electron-withdrawing substituents on the ligand facilitates reduction at more positive potentials, while electron-donating groups lead to more negative reduction potentials. nih.gov Studies on a series of (bpy)Ni(Mes)Br compounds have shown that the redox potentials for the Ni(II)/Ni(I) couple can span a range of 0.56 V depending on the ligand substituents. nih.gov

Table 1: Selected Redox Potentials of Nickel-Bipyridine Complexes
ComplexRedox CouplePotential (V)Reference ElectrodeSolventCitation
[Ni(Mebpy)₃]²⁺[Ni(Mebpy)₃]²⁺/[Ni(Mebpy)₃]⁺-1.06Ag/AgCl (3.4 M KCl)Dimethylformamide chemrxiv.org
[Ni(Mebpy)₃]⁺[Ni(Mebpy)₃]⁺/[Ni(Mebpy)₃]⁰-1.15Ag/AgCl (3.4 M KCl)Dimethylformamide chemrxiv.org
[Ni(Bpy)₃]²⁺Ni(II)/Ni(0)-1.66Ag/Ag⁺Propylene Carbonate sci-hub.st
Ni(II)(t-Bubpy)(o-tolyl)ClLigand-based-1.6SCENot Specified nih.govacs.org
Ni(II)(t-Bubpy)(o-tolyl)ClNi-based (irreversible)~ -1.8SCENot Specified nih.govacs.org
Ni(II)(t-Bubpy)Cl₂Ni-based (irreversible)-1.3SCENot Specified nih.govacs.org

The electrochemical reduction of Ni(II)-bipyridine complexes is often complicated by competing chemical reactions, most notably comproportionation. researchgate.net This process involves an electron transfer reaction between the initial Ni(II) species and the electrochemically generated Ni(0) species to form two equivalents of a paramagnetic Ni(I) complex. researchgate.netrsc.org

[Ni(bpy)₃]²⁺ + [Ni(bpy)₃]⁰ ⇌ 2 [Ni(bpy)₃]⁺

The equilibrium of this reaction influences the speciation of the active catalyst. For instance, a decrease in the concentration of the bipyridine ligand can shift the equilibrium away from the Ni(I) species and towards the active form of the Ni(0)bipy catalyst. researchgate.net

Accessibility of Multiple Nickel Oxidation States: Ni(0), Ni(I), Ni(II), Ni(III)

A key feature of nickel-bipyridine chemistry is the facile accessibility of multiple oxidation states, including not only the common Ni(0) and Ni(II) but also the odd-electron Ni(I) and Ni(III) states. chemrxiv.orgresearchgate.net This versatility allows these complexes to participate in a wide range of catalytic reactions by mediating both one- and two-electron processes. chemrxiv.orgucla.edu Catalytic cycles involving Ni(0)/Ni(II) and Ni(I)/Ni(III) redox couples have been proposed and studied extensively. acs.orgnih.gov The ability of nickel to shuttle between these oxidation states is central to its catalytic activity in cross-coupling and photoredox reactions. acs.orgrsc.org

Low-valent nickel species, particularly Ni(0) and Ni(I), are crucial intermediates in many catalytic cycles. These species can be generated electrochemically through the reduction of Ni(II) precursors. acs.org The one-electron reduction of a Ni(II)-bipyridine dihalide complex, for example, results in the ejection of a halide to form a three-coordinate Ni(I)-bipyridine halide complex. nih.gov

The stability of these low-valent species is a critical factor. Ni(I)-bipyridine complexes can be stabilized through steric hindrance provided by bulky substituents on the ligands or by coordination to other molecules like olefins. nih.gov However, this stabilization can sometimes inhibit the desired reactivity, such as oxidative addition. nih.gov In the absence of a substrate, photogenerated Ni(I)-bipyridine halide complexes are observed to decay over time, potentially through dimerization to form unreactive, halide-bridged dimers. nih.govnih.gov

The structure of the bipyridine ligand and the resulting coordination geometry of the nickel complex have a profound impact on its redox activity. nih.govchemrxiv.org Ligand field strength and coordination geometry can dramatically influence the energy of the metal-based orbitals, thereby altering the reduction potentials and the nature of the redox-active molecular orbital (RAMO). nih.gov

An empirical rule has been established based on the coordination number: bidentate N-ligands like bipyridine tend to be redox-active in four-coordinate, square-planar nickel radical complexes, leading to ligand-centered radicals. nih.govacs.org In contrast, in three-coordinate, trigonal planar complexes, these ligands are typically not redox-active, and the unpaired electron resides on the metal center, forming a nickel-centered radical. nih.govacs.org

Furthermore, the use of flexidentate ligands, which can adopt various coordination modes (e.g., κ⁴, κ⁵, κ⁶), offers a strategy to reversibly alter the coordination geometry and, consequently, the redox properties of the nickel center. chemrxiv.org This responsiveness can be triggered by chemical additives, providing a method to modulate the catalyst's activity. chemrxiv.org

Electrochemical Reaction Mechanisms Involving Nickel-Bipyridine Complexes

The rich redox chemistry of nickel-bipyridine complexes underpins their role in a variety of electrocatalytic transformations. The mechanisms of these reactions involve the sequential transfer of electrons and protons, and the cycling of the nickel center through its various accessible oxidation states. rsc.org

A commonly proposed and crucial step in many cross-coupling reactions is the oxidative addition of an aryl halide to a Ni(I) center, which generates a Ni(III) aryl intermediate. researchgate.netucla.edu This step activates the aryl halide for subsequent reactions. researchgate.net The resulting Ni(III) species is more electrophilic than Ni(II) and can readily undergo reductive elimination to form the desired product. ucla.edu

Inner-Sphere Electron Transfer Pathways

Inner-sphere electron transfer (IS ET) is a class of redox reaction where the transfer of an electron from the reductant to the oxidant is mediated by a bridging ligand that is covalently bonded to both metal centers. wikipedia.org This mechanism requires the formation of a precursor complex where the two metal ions are linked, allowing the electron to travel through the bridge. wikipedia.org Common bridging ligands include halides and pseudohalides, which possess multiple lone pairs of electrons capable of coordinating to both metal centers. wikipedia.org

In the context of tris(2,2'-bipyridine)nickel(II) systems, the most thoroughly studied catalytic cycles involve oxidative addition at a single nickel center rather than electron transfer between two distinct metal complexes. However, certain steps within these cycles can be considered from an inner-sphere perspective. For instance, after the formation of a Ni(III) intermediate via oxidative addition, a comproportionation reaction with a Ni(I) species can occur to yield two equivalents of Ni(II). nih.gov

Ni(III)(bpy)(Ar)X₂ + Ni(I)(bpy)X → Ni(II)(bpy)(Ar)X + Ni(II)(bpy)X₂

In this reaction, the transfer of a halide ligand from the five-coordinate Ni(III) intermediate to the Ni(I) center is a possible pathway. nih.gov If the halide transiently links the two nickel centers during the electron transfer event, this process would exhibit the key features of an inner-sphere mechanism. wikipedia.orgnih.gov This contrasts with an outer-sphere electron transfer, where the electron would "jump" between the two nickel complexes without the formation of a covalent bridge. wikipedia.org While the dominant catalytic pathways are typically described as oxidative addition and reductive elimination, the potential for inner-sphere mechanisms in bimolecular steps like comproportionation remains a subject of detailed mechanistic investigation.

Oxidative Addition to Ni(I) and Formation of Ni(III) Aryl Intermediates

A widely proposed and mechanistically significant pathway in reactions catalyzed by tris(2,2'-bipyridine)nickel(II) bromide involves the Ni(I)/Ni(III) redox couple. nih.govucla.edu The process is initiated by the reduction of the Ni(II) precatalyst to a catalytically active Ni(I) species. nih.gov For the [Ni(bpy)₃]²⁺ complex, this reversible reduction occurs at a potential (E₁/₂) of approximately -1.60 V versus the ferrocene/ferrocenium couple (Fc/Fc⁺). nih.gov

Once generated, the three-coordinate Ni(I)-bpy halide species is a potent reductant capable of activating aryl halides through oxidative addition. nih.govnih.gov This key step, which is often turnover-limiting, involves the formal two-electron oxidation of the nickel center from Ni(I) to Ni(III) and the concurrent cleavage of the aryl-halide bond. nih.govresearchgate.net The reaction results in the formation of a five-coordinate Ni(III) aryl dihalide intermediate. nih.gov

Ni(I)(bpy)X + Ar-X' → [Ni(III)(bpy)(Ar)(X)(X')]

Mechanistic studies have provided direct evidence for this pathway. Well-defined Ni(I)-bipyridine complexes have been synthesized and shown to react readily with aryl bromides, leading to the formation of structurally characterizable Ni(III) aryl complexes. ucla.edunih.gov This stoichiometric demonstration confirms the viability of the Ni(I) → Ni(III) oxidative addition step. ucla.edunih.gov

The reactivity of the Ni(I) complex in the oxidative addition step is influenced by the electronic properties of the aryl halide. A Hammett analysis performed on a series of para-substituted aryl chlorides showed that the rate of oxidative addition (kₒₐ) increases by two orders of magnitude as the substituent is changed from electron-donating to electron-withdrawing. nih.gov This is consistent with a mechanism where the electron-rich Ni(I) center acts as a nucleophile attacking the aryl halide. The resulting Ni(III) aryl intermediate is typically short-lived and undergoes further reactions, such as comproportionation with Ni(I) or reductive elimination with a coupling partner, to continue the catalytic cycle. nih.gov

Interactive Data Table: Rate Constants for Oxidative Addition

The table below presents second-order rate constants for the oxidative addition of various aryl halides to a photochemically generated Ni(I)(EtOOCbpy)Cl complex, demonstrating the influence of the halide and aryl substituents on the reaction rate.

Aryl Halide SubstrateHalideRate Constant (k, M⁻¹s⁻¹)Source
Phenyl iodideI~10⁴ nih.gov
Phenyl bromideBr~10⁻² – 10¹ nih.gov
4-ChlorotolueneClNot observed nih.gov
2-Chloro-tolueneClNot observed nih.gov

Catalytic Applications and Mechanistic Insights for Tris 2,2 Bipyridine Nickel Ii Bromide Systems

Metallaphotoredox Catalysis with Nickel-Bipyridine Complexes

The combination of photoredox catalysis with nickel-bipyridine systems has become a powerful strategy for forging new chemical bonds. nih.gov In these dual catalytic systems, a photosensitizer absorbs light to initiate single-electron transfer (SET) events, generating reactive nickel intermediates that participate in a separate catalytic cycle. nih.govacs.org Alternatively, the nickel complex itself can absorb light directly to enter an excited state and initiate catalysis. nih.govnih.gov These approaches have enabled numerous cross-coupling reactions under mild conditions. nih.gov

Nickel-bipyridine complexes are highly effective in catalyzing the cross-coupling of sp2-hybridized carbon centers (typically from aryl halides) with sp3-hybridized carbons (from sources like alkyl halides or their precursors). chemrxiv.orgtcichemicals.com This transformation is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. tcichemicals.com In a common mechanistic paradigm for C(sp2)–C(sp3) coupling, a photocatalyst generates an alkyl radical, which is then captured by a Ni(II)-aryl complex. acs.org The resulting pentacoordinate Ni(III) species undergoes reductive elimination to form the desired C(sp2)–C(sp3) bond and a Ni(I) intermediate, which continues the catalytic cycle. acs.org Recent studies have provided evidence that these couplings can proceed through unified Ni(I)/Ni(III) catalytic cycles. acs.org

Table 1: Examples of C(sp2)-C(sp3) Cross-Coupling Reactions Catalyzed by Nickel-Bipyridine Systems This table is interactive. You can sort and filter the data.

Aryl Halide (sp2 source) Alkyl Source (sp3 source) Product Proposed Ni Intermediates Ref.
Aryl Halide Benzyltrifluoroborate Salt Aryl-Benzyl Ni(I), Ni(III) acs.org
1-chloro-4-fluorobenzene 1-bromo-3-phenylpropane 1-fluoro-4-(3-phenylpropyl)benzene Ni(I), Ni(II), Ni(III) chemrxiv.org
Aryl Halide Alkyltrifluoroborate Aryl-Alkyl Ni(0), Ni(II), Ni(III) acs.org
Aryl Halide Alkyl Carboxylic Acid Aryl-Alkyl Ni(I), Ni(III) tcichemicals.com

A critical step in many nickel-catalyzed cross-coupling reactions is the activation of the carbon-halogen bond of an aryl halide. nih.govnih.gov Nickel-bipyridine complexes, particularly in the Ni(I) oxidation state, are potent for this activation. nih.gov The reactivity generally follows the trend of C–I > C–Br > C–Cl, corresponding to the bond dissociation energies. nih.gov While aryl iodides and bromides are activated with relative ease, the cleavage of the stronger and less reactive C–Cl bond often requires more electron-donating bipyridine ligands on the nickel center. nih.gov

The mechanism of activation can vary. For aryl bromides and iodides, a concerted two-electron oxidative addition to a Ni(I) center to form a Ni(III) intermediate is often proposed. ucla.edunih.gov In contrast, for certain electron-deficient aryl chlorides, a two-electron nucleophilic aromatic substitution (SNAr) mechanism may be operative. nih.gov Direct photoexcitation of Ni(II)-aryl halide complexes can also lead to the formation of a Ni(I)-halide species and an aryl radical, initiating the catalytic process. nih.gov

The accessibility of odd-electron oxidation states, specifically Ni(I) and Ni(III), is fundamental to the success of nickel-bipyridine complexes in photoredox catalysis. chemrxiv.orgucla.edu These paramagnetic species allow for the combination of one- and two-electron steps within a single catalytic cycle. chemrxiv.org

Two primary modes of light activation are employed in nickel-bipyridine photoredox catalysis: photosensitization and direct excitation. nih.govacs.org

In a photosensitized mechanism, a separate photocatalyst, often an iridium or ruthenium complex, is the primary light-absorbing species. acs.orgnih.gov Upon absorbing a photon, the photosensitizer reaches an excited state with enhanced redox potential. This excited state can then engage in single-electron transfer (SET) with either the nickel catalyst or a substrate to initiate the catalytic cycle. acs.org This approach separates the roles of light-harvesting and bond-formation, allowing for greater modularity. nih.gov The excited photosensitizer can also transfer its energy to the nickel complex via triplet-triplet energy transfer, generating an excited-state nickel species that drives the reaction. nih.gov

In a direct excitation mechanism, the nickel-bipyridine complex itself absorbs light. nih.govnih.gov Specifically, Ni(II)-aryl halide complexes are known to be photoactive, absorbing light in the visible region. nih.govacs.org Direct irradiation promotes the complex to an excited state, which can lead to homolysis of the Ni(II)-C(aryl) bond, generating a Ni(I) species and an aryl radical. acs.orgnih.gov This pathway bypasses the need for a separate photosensitizer, though it relies on the specific photophysical properties of the nickel intermediates present in the reaction. acs.orgnih.gov Both photosensitized and direct excitation pathways can operate concurrently in a single reaction, depending on the specific components and conditions. nih.govacs.org

Electrocatalytic Transformations

Beyond photochemistry, tris(2,2'-bipyridine)nickel(II) complexes are effective catalysts for electrocatalytic reactions, where electricity provides the reducing equivalents to drive chemical transformations. nih.gov This approach offers a sustainable alternative to traditional methods that rely on chemical reductants. nih.gov

Tris(2,2'-bipyridine)nickel(II) bromide and its analogues have been successfully applied to the electrocatalytic hydrogenation of unsaturated organic molecules. nih.govrsc.org

For alkynes , the [Ni(bpy)₃]²⁺ complex catalyzes semihydrogenation to the corresponding alkenes at room temperature. nih.govnih.gov The reaction is highly selective, favoring the formation of the semihydrogenated olefin over the fully saturated alkane and displaying good to very good stereoselectivity for the Z-isomer. nih.govnih.gov Mechanistic studies suggest an unconventional pathway that does not involve nickel-hydride intermediates. chemrxiv.orgchemrxiv.org Instead, the cycle is initiated by the formation of a nickelacyclopropene species from a reduced Ni(0) complex and the alkyne. nih.govchemrxiv.org This intermediate is then protonated to form a cationic Ni(II)-vinyl species, which ultimately releases the olefin after further electron and proton transfers. nih.govnih.govchemrxiv.org

Table 2: Electrocatalytic Semihydrogenation of Alkynes with [Ni(bpy)₃]²⁺ This table is interactive. You can sort and filter the data.

Substrate (Alkyne) Product (Alkene) Stereoselectivity Mechanistic Feature Ref.
Internal Alkyne (Z)-Olefin Good to Very Good Hydride-free mechanism nih.govchemrxiv.org
Terminal Alkyne (Z)-Olefin Good to Very Good Nickelacyclopropene intermediate nih.govchemrxiv.org
4-Octyne (Z)-4-Octene High Z-selectivity Protonation of Ni(II)-vinyl species nih.govacs.org

For aldehydes , nickel-bipyridine complexes also catalyze electrocatalytic hydrogenation. rsc.orgresearchgate.net The proposed mechanism proceeds through an inner-sphere pathway where the aldehyde coordinates to a reduced nickel center to form a key nickeloxirane intermediate. rsc.org Stoichiometric protonation of this species yields the corresponding alcohol. rsc.org However, achieving catalytic turnover under electrocatalytic conditions has proven challenging due to sluggish proton transfer steps from the weak acids typically used in these systems. rsc.org

Electrocatalytic Aryl Amination Reactions

The electrochemical synthesis of C–N bonds through aryl amination represents a significant advancement in synthetic chemistry, and nickel-bipyridine complexes are central to this transformation. acs.orgamazonaws.com Electrocatalytic amination, or "e-amination," leverages an electrochemical setup to manage the distinct nickel oxidation states required for the catalytic cycle, which can be challenging to achieve simultaneously under standard chemical conditions. acs.orgnih.gov The process facilitates the coupling of a wide array of aryl halides and triflates with various amines, including those found in complex molecules like oligopeptides and natural products. amazonaws.com

The proposed mechanism for this electrocatalytic process involves a series of redox events orchestrated by an applied voltage. acs.org The key steps are as follows:

Reduction of Ni(II) to Ni(I): The catalytic cycle begins at the cathode, where the Ni(II) precatalyst is reduced to a catalytically active Ni(I) species. acs.org

Oxidative Addition: The generated Ni(I) complex rapidly undergoes oxidative addition with the aryl halide, forming a transient Ni(III) intermediate. acs.org

Second Reduction: This Ni(III) species is then reduced again at the cathode to a more stable Ni(II)-aryl intermediate. acs.org

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Ni(II)-aryl complex, followed by a rate-limiting deprotonation step. acs.org

Anodic Oxidation and Reductive Elimination: The resulting Ni(II)-amido complex is oxidized at the anode to a high-energy Ni(III) state. This high-valent species undergoes rapid C–N reductive elimination to yield the desired arylamine product and regenerate the active Ni(I) catalyst, thus closing the catalytic loop. acs.org

This electrochemically driven approach allows for the harmonious coexistence of low-valent nickel species, necessary for oxidative addition, and high-valent species that facilitate the crucial reductive elimination step. acs.orgnih.gov Basic kinetic analyses support this mechanistic framework, highlighting the efficiency of using an electrochemical setup to overcome the redox challenges inherent in nickel-catalyzed amination. acs.org

Photocatalytic CO2 Reduction using Nickel-Bipyridine Complexes

Nickel-bipyridine complexes, including Tris(2,2'-bipyridine)nickel(II), have emerged as effective and cost-efficient molecular catalysts for the photocatalytic reduction of carbon dioxide (CO2). bohrium.comresearchgate.net These systems typically operate under visible light irradiation and often employ a photosensitizer, such as cadmium sulfide (B99878) (CdS) or [Ru(bpy)3]Cl2, to act as a light-harvesting antenna. bohrium.comresearchgate.net The primary product of this reduction is carbon monoxide (CO), a valuable chemical feedstock, with high selectivity often observed over hydrogen (H2) formation. bohrium.comresearchgate.net

The general mechanism involves the photosensitizer absorbing light and transferring an electron to the nickel complex. This reduced nickel species then activates CO2 and facilitates its conversion to CO. researchgate.net The efficiency of these systems is often evaluated based on their turnover number (TON), which represents the number of CO2 molecules converted per molecule of catalyst, and their apparent quantum yield (AQY), which measures the efficiency of photon utilization.

In a representative system using Ni(bpy)3Cl2 and CdS in an acetonitrile (B52724) solution, a significant enhancement in catalytic activity is observed compared to the photosensitizer alone. researchgate.net The addition of the nickel complex promotes the transfer of photo-generated electrons from the CdS to the CO2 molecules. researchgate.net Under visible light, one such system produced 5.2 µmol of CO over two hours, achieving an apparent quantum yield of 1.68% at 420 nm. researchgate.net The performance of these catalytic systems is highly dependent on the specific nickel complex, the photosensitizer, the solvent, and the sacrificial electron donor used. bohrium.comresearchgate.net

Table 1: Performance of Selected Nickel-Bipyridine Systems in Photocatalytic CO2 Reduction

Catalyst/Photosensitizer Sacrificial Donor Product Selectivity (CO) Turnover Number (TON) Apparent Quantum Yield (AQY)
Ni(bpy)3Cl2 / CdS TEOA High - 1.68%
Ni(II)-cyclam / [Ru(bpy)3]2+ Ascorbate High Varies -
NiCl2(4,4'-dichloro-2,2'-bipyridine)2 / [Ru(bpy)3]Cl2 BIH 89% 7991 1.08%

Theoretical and Computational Investigations of Tris 2,2 Bipyridine Nickel Ii Bromide Chemistry

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool in elucidating the fundamental properties of tris(2,2'-bipyridine)nickel(II) bromide at the molecular level.

Density Functional Theory (DFT) for Molecular Geometry, Binding, and Electronic Structure

Density Functional Theory (DFT) is a computational method widely used to predict the geometric and electronic properties of transition metal complexes with a favorable balance between accuracy and computational cost.

For the [Ni(bpy)₃]²⁺ cation, DFT calculations, consistent with X-ray crystallography data, predict a distorted octahedral geometry around the nickel(II) center. nih.govresearchgate.net The coordination of the three bidentate 2,2'-bipyridine (B1663995) ligands results in a chiral propeller-like structure. The calculated Ni-N bond lengths are typically in the range of 2.08 to 2.09 Å, and the N-Ni-N bite angles of the chelating ligands are significantly compressed from the ideal 90° to approximately 78.6°. nih.govresearchgate.net This distortion is a characteristic feature of complexes with multiple chelating bipyridine ligands.

Table 1: Representative DFT-Calculated Geometric Parameters for the [Ni(bpy)₃]²⁺ Cation
ParameterValue
Ni-N Bond Length~2.08 - 2.09 Å
N-Ni-N Bite Angle~78.6°
Coordination GeometryDistorted Octahedral

The electronic structure of the complex is also well-described by DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the complex's reactivity and electronic transitions. In tris(2,2'-bipyridine)nickel(II), the HOMO is typically metal-centered, primarily composed of nickel d-orbitals, while the LUMO is localized on the π* orbitals of the bipyridine ligands. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the stability and reactivity of the complex.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited state properties of molecules, including their electronic absorption spectra.

The UV-Vis absorption spectrum of tris(2,2'-bipyridine)nickel(II) complexes is characterized by intense bands in the ultraviolet region and weaker d-d transitions in the visible region. researchgate.net TD-DFT calculations have been instrumental in assigning these electronic transitions. The strong absorptions in the UV region are attributed to π→π* intraligand transitions within the bipyridine moieties. researchgate.net The weaker, spin-allowed d-d transitions, often observed as shoulders on the more intense charge-transfer bands, correspond to the excitation of an electron from one d-orbital to another on the nickel center (e.g., ³A₂g → ³T₂g and ³A₂g → ³T₁g(F) in an idealized octahedral field). researchgate.net

Furthermore, TD-DFT calculations can predict the energies and characteristics of metal-to-ligand charge transfer (MLCT) excited states, where an electron is promoted from a metal-centered orbital (HOMO) to a ligand-centered orbital (LUMO). These MLCT states are crucial in the photochemistry and photophysics of many transition metal complexes.

Modeling of Reaction Pathways and Intermediates

Computational modeling has been essential in mapping out the complex reaction pathways involving nickel-bipyridine complexes, particularly in the context of catalysis.

Computational Studies of Oxidative Addition and Reductive Elimination Steps

This compound is a key player in various catalytic cycles, often involving oxidative addition and reductive elimination steps. While the Ni(II) state is relatively stable, the accessibility of Ni(I) and Ni(III) oxidation states is crucial for its catalytic activity.

Computational studies, primarily using DFT, have extensively modeled the oxidative addition of aryl halides to Ni(I)-bipyridine species, which are often generated in situ from the Ni(II) precursor. These studies have elucidated the mechanism, which can proceed through a concerted two-electron process or a stepwise radical pathway, depending on the nature of the aryl halide and the ligands. nih.gov The calculations provide valuable information on the transition state geometries and activation energies for these critical bond-forming and bond-breaking steps.

Reductive elimination, the final step in many cross-coupling reactions to form the desired product and regenerate the catalyst, has also been a focus of computational investigations. DFT calculations have been used to explore the factors that influence the facility of reductive elimination from Ni(II) and Ni(III) centers, highlighting the importance of the ligand environment and the nature of the groups being coupled.

Table 2: Key Mechanistic Steps in Ni-bpy Catalyzed Cross-Coupling
StepDescriptionComputational Insights
Oxidative Addition An aryl halide adds to a low-valent Ni center (e.g., Ni(I)), forming a higher-valent Ni-aryl intermediate.DFT calculations help determine the reaction mechanism (concerted vs. stepwise) and the associated energy barriers. nih.gov
Reductive Elimination Two organic groups are eliminated from the Ni center to form a new C-C or C-heteroatom bond, reducing the oxidation state of Ni.Computational studies elucidate the factors controlling the rate and selectivity of this product-forming step.

Energy Profiles of Excited State Potential Energy Surfaces (PESs)

The study of excited state potential energy surfaces (PESs) is crucial for understanding the photochemistry and deactivation pathways of excited molecules. A PES represents the energy of a molecule as a function of its geometry.

For transition metal complexes like this compound, TD-DFT can be employed to calculate the PESs of various excited states (e.g., MLCT and metal-centered (MC) d-d states). lu.se The topography of these surfaces, including the location of minima and intersections between different surfaces, governs the fate of the excited state. For instance, the decay of a photochemically active MLCT state can occur through internal conversion to a lower-lying, non-emissive MC state. The energy barriers and gradients on these surfaces, as determined by computational modeling, dictate the rates and efficiencies of these photophysical processes. While detailed PES calculations for this specific bromide complex are not widely available, studies on analogous Ru(II) complexes demonstrate the power of this approach in rationalizing excited-state lifetimes and photochemical reactivity. lu.se

Spin Density Analysis and Electronic Structure Interpretation

For paramagnetic species like the nickel(II) cation (a d⁸ ion in an octahedral field typically has two unpaired electrons), spin density analysis provides a visual and quantitative picture of the distribution of unpaired electron spin throughout the molecule. researchgate.net

Future Directions and Emerging Research Avenues for Tris 2,2 Bipyridine Nickel Ii Bromide Systems

Novel Ligand Design and Architectures for Enhanced Reactivity and Selectivity

The performance of a nickel catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. While the classic 2,2'-bipyridine (B1663995) scaffold is foundational, current research is intensely focused on creating modified ligand architectures to overcome existing limitations and enhance catalytic efficiency.

The search for new ligands beyond the traditional bipyridine framework is a key research direction. A promising strategy involves mining large, structurally diverse compound libraries from pharmaceutical companies to identify novel ligand core structures without the need for extensive de novo synthesis. nih.gov This approach has successfully identified pyridyl-2-carboxamidines as a superior class of ligands for nickel-catalyzed cross-electrophile couplings, demonstrating improved yields and selectivity compared to standard ligands like 4,4'-dimethoxy-2,2'-bipyridine (B102126) (dmbpy). nih.gov For instance, in challenging coupling reactions, amidine ligands have shown significantly higher yields and reduced formation of biaryl side products. nih.gov

Another important class of ancillary ligands is bisphosphines, which are particularly effective in promoting nickel-catalyzed C-N cross-coupling reactions under thermal conditions, typically involving Ni(0)/Ni(II) catalytic cycles. researchgate.net This contrasts with bipyridine-type ligands that often facilitate Ni(I)/Ni(III) cycles. researchgate.net The development of tailored bisphosphine ligands, such as the PAd-DalPhos family, is designed to facilitate the rate-limiting C-N reductive elimination step in these reactions. researchgate.net

Furthermore, the introduction of substituents at key positions on the bipyridine ring itself has profound modulatory effects. Studies on 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) ligands with methyl or other bulky groups at the 6 and 6'-positions have shown that these modifications significantly impact the properties and catalytic performance of the resulting nickel complexes. nih.gov For example, bulkier substituents can better stabilize reactive Ni(I) species, which are crucial intermediates in many cross-coupling reactions. nih.gov

Table 1. Comparison of Ligand Performance in Ni-Catalyzed Cross-Electrophile Coupling nih.gov
Ligand TypeSpecific Ligand ExampleReactionYield (%)Key Observation
Standard Bipyridine4,4'-dimethoxy-2,2'-bipyridine (dmbpy)Aryl Bromide + Alkyl Bromide20-40Significant biaryl byproduct formation
AmidinePyridyl-2-carboxamidine (A1)Aryl Bromide + Alkyl Bromide>70Improved selectivity, reduced dimerization
Tridentate Amidine2,6-pyridinedicarboxamidine (A15)Heterocycle Coupling>70Superior performance for specific substrates

The rational design of "smart" or "tunable" ligands is a frontier in catalyst development. These ligands can respond to external stimuli or be finely adjusted to control reactivity and selectivity. A notable example is the development of a new class of chiral 2,2'-bipyridine ligands, known as SBpy, which feature minimized steric hindrance and high structural tunability. nih.govresearchgate.net These ligands have enabled the first highly enantioselective nickel-catalyzed addition of aryl halides to aldehydes, achieving high yields and excellent enantiomeric ratios. researchgate.net

Another innovative approach involves creating flexidentate ligands. Researchers have designed a 2,2'-bipyridine derivative with an attached aza-crown ether macrocycle that can change its coordination mode to the nickel center. chemrxiv.org The denticity of this ligand can shift from κ4 to κ6 upon the removal of chloride ligands, a change that can be reversed by adding the chloride ion back. chemrxiv.org This flexibility allows for dynamic modulation of the catalyst's coordination sphere, which could be harnessed to influence different steps of a catalytic cycle. chemrxiv.org

Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for catalyst improvement. While many nickel-catalyzed reactions propose intermediates like Ni(I) and Ni(III), direct observation is challenging. chemrxiv.orgsquarespace.com Advanced spectroscopic techniques are becoming indispensable for elucidating these complex catalytic cycles in real-time.

Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Absorption Spectroscopy (XAS) provide valuable insights into the structure, oxidation state, and coordination environment of nickel catalysts. numberanalytics.com XAS, in particular, is a powerful tool for probing the electronic state and local atomic structure of nickel centers during a reaction. numberanalytics.commdpi.com

More recently, time-resolved X-ray absorption spectroscopy has been employed to directly observe the excited states of nickel-bipyridine photocatalysts. nih.gov In a study of (dtbbpy)Ni(o-tol)Cl, transient Ni L- and K-edge X-ray absorption spectroscopy provided unambiguous experimental evidence that the long-lived excited state is a tetrahedral, metal-centered triplet state. nih.gov Such studies are critical for understanding how light absorption enhances the reactivity of these complexes and for designing more efficient photocatalysts. nih.gov UV-vis absorption spectroscopy has also been used effectively to identify the active catalyst's resting state in situ, providing the first experimental proof for a Ni(0)-Ni(II) cycle in a stereospecific alkyl-alkyl cross-coupling reaction. escholarship.org

Table 2. Advanced Spectroscopic Techniques for Mechanistic Studies of Ni-Bipyridine Systems
TechniqueInformation ObtainedExample ApplicationReference
X-ray Absorption Spectroscopy (XAS)Oxidation state, coordination environmentProbing Ni electronic states during catalysis numberanalytics.commdpi.com
Time-Resolved XASStructure and nature of transient excited statesUnambiguous identification of the triplet excited state in a Ni-bpy photocatalyst nih.gov
UV-vis SpectroscopyIdentification of species in solution, catalyst resting stateProviding evidence for a Ni(0)/Ni(II) catalytic cycle escholarship.org
NMR SpectroscopyLocal environment of Ni atoms, complex structureInvestigating the coordination of ligands like phosphines to Ni centers numberanalytics.com

Integration with Other Catalytic Modalities (e.g., Heterogeneous Systems, Flow Chemistry)

Combining homogeneous nickel-bipyridine catalysts with other technologies can lead to synergistic effects and novel applications. One emerging area is the integration with heterogeneous systems for photo- and electrocatalysis. For example, a catalyst derived from soluble [Ni(bpy)3]2+ has been immobilized on a nickel-sputtered silicon photoanode. rsc.org This hybrid system acts as a nearly transparent, oxygen-evolving catalyst that significantly improves the performance of the photoanode for photoelectrocatalysis. rsc.org

The use of nickel-bipyridine complexes in electrochemistry is also a rapidly advancing field. Electrocatalysis offers an alternative to chemical reductants, using electricity to drive reductive coupling reactions. squarespace.com Furthermore, these complexes are being explored as electrolytes in non-aqueous redox flow batteries. sci-hub.st A battery using tris(2,2'-bipyridine)nickel(II) as the anolyte and an iron-bipyridine complex as the catholyte achieved a high cell voltage of 2.2 V, demonstrating the potential of these systems for large-scale energy storage. sci-hub.st The principles of flow chemistry can be applied to these systems for continuous and scalable chemical production and energy management.

Potential Applications in Complex Molecule Synthesis and Sustainable Chemical Processes

The ultimate goal of developing these advanced nickel-bipyridine systems is their application in solving significant synthetic challenges. The improved yields and functional group tolerance achieved with new ligands are making nickel catalysis increasingly relevant for the synthesis of pharmaceutically important molecules and for the late-stage modification of complex natural products. nih.govresearchgate.net

Moreover, there is a strong focus on applying these catalysts to sustainable chemical processes. The merger of photoredox catalysis with nickel-bipyridine complexes is a powerful strategy for using light energy to drive chemical transformations, contributing to more sustainable bond construction in organic synthesis. acs.org A key application in this domain is the photocatalytic reduction of CO2. The [Ni(bpy)3]Cl2 complex has been shown to act as an effective molecular catalyst for this process, converting CO2 into valuable chemical feedstocks. researchgate.net This highlights the potential of tris(2,2'-bipyridine)nickel(II) systems to play a role in carbon capture and utilization technologies, addressing critical environmental challenges.

Q & A

Q. What are the established synthetic routes for Tris(2,2'-bipyridine)nickel(II) bromide, and how can purity be optimized?

Methodological Answer: The complex is typically synthesized by reacting nickel(II) salts (e.g., NiBr₂) with 2,2'-bipyridine (bipy) in a 1:3 molar ratio under reflux in polar solvents like ethanol or acetonitrile. Purity optimization involves:

  • Counterion selection : Using bromide salts ensures stoichiometric control, while thiocyanate or trifluoroacetate counterions may alter crystallization behavior .
  • Recrystallization : Slow evaporation from dichloromethane/methanol mixtures yields high-purity crystals suitable for X-ray analysis .
  • Hydrothermal methods : For hybrid structures (e.g., polyoxometalate composites), hydrothermal conditions (120–150°C) improve crystallinity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves the octahedral geometry around Ni(II), with bond lengths (Ni–N ≈ 2.0–2.1 Å) and angles confirming distortion .
  • UV-Vis spectroscopy : Absorption bands at ~320 nm (ligand-centered π→π*) and ~550 nm (metal-to-ligand charge transfer, MLCT) provide electronic structure insights .
  • Electrochemiluminescence (ECL) : Used in biosensor design, where the complex’s redox activity is monitored in the presence of analytes like uric acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal field parameters from different structural studies?

Methodological Answer: Discrepancies in parameters (e.g., bond lengths, distortion indices) arise from:

  • Temperature effects : Data collected at 150 K vs. 296 K may show thermal expansion differences .
  • Counterion influence : Thiocyanate vs. bromide counterions alter ligand field strength and geometry .
  • Validation strategies : Cross-validate using extended X-ray absorption fine structure (EXAFS) and density functional theory (DFT) calculations to reconcile experimental and theoretical data .

Q. What strategies enhance the catalytic activity of this compound in oxidation reactions?

Methodological Answer:

  • Ligand modification : Introducing electron-withdrawing groups (e.g., fluorine) on bipyridine ligands increases MLCT efficiency and redox potential .
  • Hybrid structures : Incorporating polyoxometalates (e.g., [Mo₆O₁₉]²⁻) enhances oxidative stability and electron-transfer kinetics .
  • Electrochemical activation : Pre-treatment at anodic potentials (+1.2 V vs. Ag/AgCl) primes the complex for catalytic cycles in organic oxidations .

Q. How should researchers interpret discrepancies between cytotoxic data (e.g., IC₅₀ values) and theoretical predictions?

Methodological Answer:

  • Experimental variables : Incubation time (24 vs. 48 hours) and cell type (A549 vs. HeLa) significantly affect IC₅₀ .
  • Apoptosis assays : Complement MTT assays with flow cytometry to quantify apoptotic vs. necrotic pathways .
  • Theoretical adjustments : Include solvent effects (e.g., DMF vs. aqueous media) in DFT models to improve correlation with in vitro results .

Q. How can electron-transfer mechanisms be studied in this compound-based systems?

Methodological Answer:

  • Cyclic voltammetry (CV) : Measure redox potentials (e.g., Ni²⁺/Ni³⁺ at ~+0.8 V) and compare with analogous Ru(II) or Fe(II) complexes to assess metal-center reactivity .
  • Time-resolved spectroscopy : Ultrafast transient absorption tracks MLCT state dynamics (lifetimes ~10–100 ps) .
  • ECL profiling : Monitor luminescence quenching in the presence of analytes (e.g., tertiary amines) to map electron-transfer pathways .

Q. What approaches address solubility limitations in non-aqueous solvents for electrochemical studies?

Methodological Answer:

  • Co-solvent systems : Use dichloromethane with 5% methanol to improve solubility while maintaining electrochemical stability .
  • Sonication-assisted dissolution : 30-minute sonication in DMF disrupts crystalline aggregates .
  • Ionic liquid additives : 1-ethyl-3-methylimidazolium bromide enhances conductivity in acetonitrile-based electrolytes .

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